Blebbistatin is a cell-permeable, small molecule inhibitor specifically targeting myosin II ATPase activity [, ]. It is widely used as a research tool to investigate the role of myosin II in diverse biological processes, ranging from cellular motility and cytokinesis to muscle contraction and tissue regeneration [, , ]. Its ability to reversibly inhibit myosin II function without significantly affecting other cellular processes makes it a valuable tool in various research areas.
Developing more potent and selective myosin II inhibitors: Further optimization of the blebbistatin scaffold could lead to the development of myosin II inhibitors with improved potency and selectivity for specific myosin II isoforms [, ]. This will allow for more targeted and precise manipulation of myosin II activity in research and therapeutic applications.
Exploring the potential therapeutic applications of myosin II inhibitors: The promising results obtained with blebbistatin in reducing fibrosis and promoting tissue regeneration suggest that myosin II inhibitors could be developed as therapeutic agents for various diseases involving excessive tissue contraction or scar formation [, ].
Utilizing blebbistatin in combination with other therapeutic approaches: Combining blebbistatin with other therapies, such as stem cell transplantation or gene editing, could enhance tissue regeneration and improve treatment outcomes [].
Developing novel photo-activatable myosin II inhibitors: Utilizing the photochemical properties of blebbistatin derivatives, like azidoblebbistatin, could lead to the development of light-activated myosin II inhibitors for precise spatiotemporal control of myosin II activity in research and therapeutic applications [].
Blebbistatin was originally isolated from the culture medium of the marine sponge Haliclona (formerly Reniera) sp. It is classified as a myosin inhibitor due to its ability to interfere with the ATPase activity of myosin II, which is crucial for muscle contraction and various other cellular movements. The compound exists as a racemic mixture, with both enantiomers (S)-(−)-blebbistatin and R-(+)-blebbistatin being present, although the (S) enantiomer is primarily responsible for its biological activity .
The synthesis of (+/-)-blebbistatin involves several key steps, typically starting from commercially available precursors. The most common synthetic route includes:
The synthesis is often optimized to improve yields and purity while minimizing by-products. Parameters such as temperature, reaction time, and solvent choice are critical for successful synthesis.
The molecular structure of (+/-)-blebbistatin features a tricyclic core with a tetrahydropyrroloquinolinone backbone. Key structural characteristics include:
The (S)-(−) enantiomer binds selectively to the myosin motor domain in a hydrophobic cleft, contributing to its inhibitory action on myosin II ATPase activity . Structural studies using X-ray crystallography have provided insights into how structural modifications affect binding affinity and selectivity among different myosin isoforms .
Blebbistatin undergoes several chemical reactions that are significant for its biological activity:
The mechanism of action of (+/-)-blebbistatin primarily involves its competitive inhibition of myosin II ATPase activity:
Studies have shown that structural modifications can enhance its specificity and potency against various myosin isoforms, paving the way for more targeted therapeutic applications .
The physical and chemical properties of (+/-)-blebbistatin include:
These properties are crucial for determining the usability of blebbistatin in various experimental setups.
(+/-)-Blebbistatin has numerous scientific applications:
(±)-Blebbistatin is a potent, cell-permeable inhibitor of class II myosins (non-muscle, skeletal, and smooth/cardiac isoforms) that acts via selective, allosteric inhibition of the myosin ATPase cycle. Its mechanism does not involve competitive binding at the nucleotide pocket but instead targets a hydrophobic cleft adjacent to the active site, inducing long-range conformational changes that disrupt mechanochemical coupling [3] [10].
Blebbistatin binds with high affinity to the myosin·ADP·Pi complex, trapping the motor domain in a pre-power stroke conformation. Structural studies reveal that blebbistatin occupies a cavity formed by switch-2 (SW2), the relay helix, and the transducer region (strands β4-β7), locking the 50-kDa cleft in a semi-open state [3] [10]. This binding stabilizes the post-hydrolytic M·ADP·Pi state by ~10–20-fold compared to uninhibited myosin, as quantified via transient kinetics and fluorescence resonance energy transfer (FRET) assays [1] [4]. The inhibitor’s nitro group forms hydrogen bonds with Ser456 and Asp453 in Dictyostelium discoideum myosin II, while its hydrophobic moieties pack against Ile455 and Leu525, preventing the structural transitions necessary for Pi release [3] [10].
Table 1: Structural Metrics of Blebbistatin-Induced ADP·Pi Stabilization
Parameter | Uninhibited Myosin | Blebbistatin-Bound Myosin |
---|---|---|
M·ADP·Pi Lifetime (s⁻¹) | 0.5–2.0 | 20–40 |
Distance between P-loop and Switch-2 (Å) | 7.2 | 10.5 |
Binding Affinity (Kd, μM) | N/A | 0.5–5.0 (isoform-dependent) |
Blebbistatin decelerates the rate-limiting step of the ATPase cycle—phosphate (Pi) release—by >10-fold. Fluorescent phosphate biosensors and radioisotope exchange assays demonstrate that Pi release kinetics drop from ~0.03 s⁻¹ in uninhibited myosin to ≤0.003 s⁻¹ in blebbistatin-treated myosin [1] [3]. This inhibition arises from blebbistatin’s restriction of SW2 flexibility, which sterically blocks the backdoor Pi exit pathway. Molecular dynamics simulations confirm that blebbistatin binding increases the energy barrier for SW2 opening from ~5.2 kcal/mol to >8.0 kcal/mol, kinetically trapping Pi within the active site [3] [10]. The delayed Pi release directly prevents the strong actin-binding state and force-generating power stroke [1] [4].
Table 2: Kinetics of ATPase Cycle Steps in Myosin II
Step | Rate Constant (s⁻¹) | With Blebbistatin (s⁻¹) | Inhibition Fold |
---|---|---|---|
ATP Hydrolysis | 50–100 | 40–80 | ~1.5 |
Pi Release | 0.03 | ≤0.003 | ≥10 |
ADP Release | 1–5 | 0.05–0.1 | 20–100 |
Blebbistatin binding induces a 5–7 Å displacement of the SW2 helix (residues 457–468 in human β-cardiac myosin), preventing closure of the 50-kDa actin-binding cleft. Crystallographic studies of blebbistatin-bound myosin·ADP complexes show SW2 adopts a position intermediate between the pre-power stroke (Mg²⁺·ATP-bound) and rigor (nucleotide-free) states, with a root-mean-square deviation (RMSD) of 3.2 Å relative to the rigor conformation [10]. This “half-closed” SW2 conformation disrupts allosteric communication between the nucleotide pocket and the actin-binding interface. Specifically:
Small-angle X-ray scattering (SAXS) analyses further confirm that blebbistatin stabilizes a globally compact myosin conformation distinct from both the disordered relaxed state (DRX) and the super-relaxed state (SRX) induced by agents like mavacamten. This unique conformation depopulates myosin heads available for actin binding by >80% [9] [10].
Table 3: Conformational Changes in Key Myosin Domains Induced by Blebbistatin
Domain | Conformational Change | Functional Consequence |
---|---|---|
Switch-2 Helix | Displaced by 5.2 Å; disrupted H-bond network | Blocked Pi release pathway |
50-kDa Cleft | Semi-open (25° angle) | Weak actin affinity retained |
Relay Helix | Bent (40° kink at Gly468) | Lever arm priming inhibited |
P-loop | Outward shift (4.5 Å); Arg231-Glu187 salt bridge | Partial ADP release facilitation |
Unlike mavacamten—which binds near the converter/lever arm junction to stabilize the SRX state and interacting heads motif (IHM)—blebbistatin occupies a site deep within the motor domain’s 50-kDa cleft [9]. This distinct binding locus results in divergent functional outcomes:
Electron paramagnetic resonance (EPR) spectroscopy of spin-labeled nucleotides confirms blebbistatin immobilizes the nucleotide pocket, reducing probe mobility by >70% relative to mavacamten-bound myosin [7] [9].
Key Compounds Mentioned: (±)-Blebbistatin, para-Nitroblebbistatin, Mavacamten, Adenosine diphosphate (ADP), Inorganic phosphate (Pi)
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7